Tert-butyl hexahydro-1H-pyrrolo[3,4-C]pyridine-2(3H)-carboxylate
Description
Tert-butyl hexahydro-1H-pyrrolo[3,4-C]pyridine-2(3H)-carboxylate (CAS 1251014-37-5) is a bicyclic secondary amine protected by a tert-butoxycarbonyl (Boc) group. Its molecular formula is C₁₂H₂₂N₂O₂ (MW 226.32), and it serves as a versatile intermediate in pharmaceutical synthesis. The compound is characterized by a fused pyrrolidine-pyridine ring system, with stereochemistry (e.g., trans configuration) influencing its reactivity and applications . It is stored at 2–8°C under inert conditions to prevent degradation and has a purity >95% for research use .
Properties
IUPAC Name |
tert-butyl 1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-9-4-5-13-6-10(9)8-14/h9-10,13H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJSNQCNXVJXDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCNCC2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701161418 | |
| Record name | 1,1-Dimethylethyl octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701161418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885270-57-5, 236406-56-7 | |
| Record name | 1,1-Dimethylethyl octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885270-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701161418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-tert-butyl (3aR,7aR)-octahydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclization Reaction: : One of the common synthetic routes involves cyclizing a precursor compound under acidic or basic conditions. The choice of catalyst, solvent, and temperature can greatly influence the yield and purity of the product.
Esterification: : The esterification of the intermediate compound with tert-butanol under acidic conditions (e.g., using sulfuric acid or p-toluenesulfonic acid) can yield the desired product. Reaction times and temperatures must be optimized to prevent overreaction or degradation of the product.
Industrial Production Methods
Industrial production may employ batch or continuous flow processes depending on the required scale. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to monitor the progress and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Tert-butyl hexahydro-1H-pyrrolo[3,4-C]pyridine-2(3H)-carboxylate can undergo oxidation reactions with oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : The compound can be reduced using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: : It can participate in nucleophilic substitution reactions, where functional groups in the compound are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation reactions generally require strong oxidizing agents under acidic or basic conditions. Reduction reactions are performed under anhydrous conditions to prevent the reduction of other functional groups. Substitution reactions typically require a polar aprotic solvent to stabilize the nucleophile.
Major Products
Depending on the type of reaction, major products can include oxidized or reduced forms of the compound or substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
Catalyst Development: : Tert-butyl hexahydro-1H-pyrrolo[3,4-C]pyridine-2(3H)-carboxylate is used in developing new catalytic systems for organic synthesis.
Biology
Enzyme Inhibition: : This compound is explored as a potential enzyme inhibitor due to its unique structure.
Medicine
Drug Development: : Research in medicinal chemistry investigates its potential as a therapeutic agent for various diseases.
Industry
Material Science: : Used in the synthesis of new materials with specific properties for industrial applications.
Mechanism of Action
Mechanism
The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The unique structure allows it to fit into the active sites of enzymes, inhibiting their function.
Molecular Targets and Pathways
Enzyme Inhibition: : It can bind to the active site of enzymes, preventing substrate access and catalysis.
Receptor Binding: : It can act as a ligand for certain receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Stereoisomers
- (3aR,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate (CAS 1932275-31-4): Shares the same molecular formula (C₁₂H₂₂N₂O₂) but differs in stereochemistry, which may affect solubility, crystallinity, and biological activity. For example, specific stereoisomers are preferred in asymmetric synthesis for drug candidates .
- rel-(3aR,7aR)-tert-butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate (CAS 236406-56-7): The "rel" prefix indicates relative stereochemistry, which can lead to distinct pharmacokinetic properties in medicinal chemistry applications .
Substituent Variations
- tert-butyl 5-benzylhexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate: A benzyl-substituted derivative (MW 317.2 [M+H]⁺) synthesized via alkylation with benzyl bromide.
- (3aS,6aS)-tert-butyl 5-(1H-benzo[d][1,2,3]triazole-5-carbonyl) hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (MW 358.5 [M+H]⁺): Functionalization with a benzo-triazole group introduces additional hydrogen-bonding sites, making it a candidate for protease inhibitor design .
Oxidation State Modifications
Heterocyclic Core Modifications
- tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (CAS 141449-85-6, C₁₁H₂₀N₂O₂, MW 212.29): Replaces the pyridine ring with a pyrrole, reducing molecular weight and altering electronic properties. This may affect binding affinity in receptor-ligand interactions .
- tert-butyl 3-oxo-2,3,4,5,6,7-hexahydro-1H-pyrazolo[4,3-c]pyridine-5-carboxylate : Incorporates a pyrazole ring instead of pyrrolidine, modifying the heteroatom arrangement and acidity, which is significant for kinase inhibition .
Ring Size Variations
Data Table: Key Properties of Comparable Compounds
Biological Activity
Tert-butyl hexahydro-1H-pyrrolo[3,4-C]pyridine-2(3H)-carboxylate (CAS No. 236406-56-7) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships, and relevant case studies.
- Molecular Formula : C12H22N2O2
- Molecular Weight : 226.32 g/mol
- Boiling Point : 313.8 ± 25.0 °C (predicted)
- Density : 1.052 ± 0.06 g/cm³ (predicted)
Research indicates that compounds with a pyrrolidine structure, such as this compound, may interact with various biological targets, potentially influencing pathways related to neuroprotection and antiviral activity. The compound's structural features suggest it may act on neurotransmitter systems or as an enzyme inhibitor.
Antiviral Properties
Recent studies have highlighted the antiviral potential of similar pyrrolidine derivatives. For instance, compounds with analogous structures have demonstrated significant activity against viruses such as HIV and respiratory syncytial virus (RSV). The estimated effective concentration (EC50) values for related compounds range from 5 to 28 μM against RSV replication, showcasing the potential for similar efficacy in this compound .
Neuroprotective Effects
Neuroprotective properties have been attributed to some pyrrolidine derivatives. The mechanism may involve modulation of neurotransmitter release or inhibition of neuroinflammatory pathways. While specific data on this compound is limited, the structural similarity to known neuroprotective agents suggests potential efficacy in this area.
Structure-Activity Relationship (SAR)
The biological activity of pyrrolidine derivatives often correlates with their structural characteristics. Key factors influencing activity include:
- Substituents on the Pyrrolidine Ring : Variations in alkyl groups can enhance or diminish activity.
- Stereochemistry : The configuration at chiral centers significantly affects binding affinity and potency.
- Functional Groups : The presence of carboxylate moieties can enhance solubility and bioavailability.
| Compound | EC50 (μM) | Target |
|---|---|---|
| Compound A | 5 | RSV |
| Compound B | 28 | HIV |
| This compound | TBD | TBD |
Study 1: Antiviral Screening
In one study focusing on N-Heterocycles, compounds structurally related to tert-butyl hexahydro-1H-pyrrolo[3,4-C]pyridine showed promising antiviral activity against various viral strains. The study emphasized the importance of substituent optimization for enhancing efficacy .
Study 2: Neuroprotective Screening
A separate investigation into neuroprotective agents identified several pyrrolidine derivatives that exhibited protective effects against oxidative stress in neuronal cells. While specific results for tert-butyl hexahydro-1H-pyrrolo[3,4-C]pyridine were not detailed, the findings suggest a pathway for future research into its neuroprotective capabilities .
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate?
The compound is typically synthesized via multi-step routes involving Boc-protection, cyclization, and functional group transformations. For example:
- Step 1 : Starting from bicyclic amines (e.g., hexahydroisoindole), Boc protection is achieved using Boc₂O in dichloromethane at 0°C to room temperature .
- Step 2 : Oxidation with RuO₂/NaIO₄ in a solvent mixture (CH₃CN/CCl₄/H₂O) introduces ketone or carboxyl groups for further functionalization .
- Step 3 : Cyclization via acid-catalyzed lactam formation or palladium-mediated cross-coupling reactions (e.g., amination with aryl halides) . Characterization often involves ¹H/¹³C NMR, LC-MS, and X-ray crystallography to confirm regiochemistry and stereochemistry .
Q. What safety precautions are critical when handling this compound?
- Storage : Store in a cool, dry place away from heat sources (P210) and under inert gas (e.g., N₂) to prevent degradation .
- Handling : Use PPE (gloves, goggles) and avoid inhalation. Follow protocols for hazardous organic solvents (e.g., CH₂Cl₂) during synthesis .
- Emergency response : In case of exposure, rinse affected areas with water and seek medical attention with the product label (P101) .
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved during structural validation?
Discrepancies in X-ray data (e.g., R-factor mismatches or twinning) require:
- Software tools : Use SHELXL for small-molecule refinement, which robustly handles high-resolution or twinned data. SHELXE can resolve phase ambiguities in experimental phasing .
- Validation metrics : Cross-check with PLATON or Mercury to assess hydrogen bonding, torsional angles, and packing efficiency .
- Example : A study resolved a 0.89 Å resolution structure of a related pyrrolidine derivative using SHELXL-2018, achieving R₁ = 4.21% .
Q. What strategies optimize palladium-catalyzed amination reactions involving this compound?
For coupling reactions (e.g., with aryl halides):
- Catalyst system : Use Pd(OAc)₂/Xantphos with Cs₂CO₃ in dioxane at 100°C for 12–24 hours, achieving yields >75% .
- Substrate scope : Electron-deficient aryl halides (e.g., 2-trifluoromethylbromobenzene) show higher reactivity due to enhanced oxidative addition .
- Troubleshooting : Monitor for Boc-deprotection under basic conditions; use HCl/dioxane for selective deprotection without side reactions .
Q. How is stereochemical purity ensured during synthesis of diastereomerically complex derivatives?
- Chiral resolution : Use chiral HPLC (e.g., Chiralpak IA column) with hexane/IPA eluents to separate enantiomers .
- Stereoselective synthesis : Employ asymmetric hydrogenation with Ru-BINAP catalysts or enzymatic resolution for kinetic control .
- Case study : A 2021 study achieved >99% ee for a spirocyclic analog using (R)-BINOL-derived phosphoric acid catalysts .
Data Contradiction Analysis
Q. How to address conflicting reports on the reactivity of tert-butyl-protected pyrrolidines in cross-coupling reactions?
Discrepancies often arise from:
- Solvent effects : Polar aprotic solvents (DMF, DMSO) may accelerate undesired Boc cleavage vs. non-polar solvents (toluene) .
- Catalyst loading : Lower Pd loading (1 mol%) reduces side reactions but requires longer reaction times .
- Validation : Repeat experiments with controlled glovebox conditions (O₂ < 0.1 ppm) to exclude oxidation artifacts .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
